2,3,4-Trichlorophenol

Catalog No.
S590944
CAS No.
15950-66-0
M.F
C6H3Cl3O
M. Wt
197.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trichlorophenol

CAS Number

15950-66-0

Product Name

2,3,4-Trichlorophenol

IUPAC Name

2,3,4-trichlorophenol

Molecular Formula

C6H3Cl3O

Molecular Weight

197.4 g/mol

InChI

InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H

InChI Key

HSQFVBWFPBKHEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Solubility in water: none

Synonyms

2,3,4-TCP, 2,3,4-trichlorophenol

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl

Limited Availability for Research:

Potential Research Areas:

Despite its limitations, TCP has been studied in some scientific contexts. Here are two potential areas of research involving TCP:

  • Environmental studies: Researchers have investigated the presence and behavior of TCP in the environment. This includes studies on its persistence, degradation pathways, and potential ecological impacts [, ].
  • Toxicological studies: Due to its potential health risks, TCP has been investigated in toxicological studies. These studies aim to understand the potential effects of TCP exposure on living organisms [].

2,3,4-Trichlorophenol is a chlorinated phenolic compound with the chemical formula C₆H₃Cl₃O. It appears as a colorless to pale yellow solid at room temperature and has a strong phenolic odor. This compound is part of a larger class of chemicals known as chlorophenols, which are used in various industrial applications. Its molecular weight is approximately 197.5 g/mol, and it has a melting point of 69°C and a boiling point of 246°C. The compound is poorly soluble in water but soluble in organic solvents such as ethanol and diethyl ether .

2,3,4-TCP is considered a toxic compound. Studies have shown that it can cause skin irritation, respiratory problems, and neurological effects in humans upon exposure.

  • Toxicity:
    • Oral LD50 (rat): 232 mg/kg []
    • Dermal LD50 (rabbit): >2000 mg/kg [] (limited evidence of skin absorption)
  • Flammability: Low flammability [].
  • Reactivity: Can react with strong oxidizing agents [].

Environmental Impact

2,3,4-TCP is classified as a persistent organic pollutant (POP) due to its resistance to degradation in the environment []. It can accumulate in the food chain and pose a risk to wildlife.

Typical of phenolic compounds, including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Oxidation: Can be oxidized to form quinones or other derivatives.
  • Acid-Base Reactions: Exhibits acidic properties due to the hydroxyl group, allowing for reactions with bases to form salts .

The biological activity of 2,3,4-trichlorophenol includes potential toxicity and various health effects. It has been shown to cause irritation upon exposure to skin and mucous membranes. In animal studies, it has been linked to liver and kidney damage with repeated oral exposure. Additionally, it may exhibit endocrine-disrupting properties due to its structural similarity to natural hormones .

2,3,4-Trichlorophenol can be synthesized through several methods:

  • Chlorination of Phenol: Chlorination of phenol in the presence of chlorine gas or chlorinating agents can yield trichlorophenols.
  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring by chlorine atoms using chlorinating agents under controlled conditions.
  • From Other Chlorophenols: It can also be produced by further chlorination of dichlorophenols .

2,3,4-Trichlorophenol is utilized in various applications:

  • Pesticides and Herbicides: It serves as an intermediate in the synthesis of agricultural chemicals.
  • Disinfectants: Due to its antimicrobial properties, it is used in some disinfectant formulations.
  • Wood Preservatives: It helps protect wood from fungal decay and insect damage.
  • Analytical Chemistry: Employed in laboratory settings for various chemical analyses .

Research on the interactions of 2,3,4-trichlorophenol with biological systems indicates that it may affect metabolic pathways related to liver function and hormone regulation. Studies have shown that exposure can lead to alterations in enzyme activities associated with detoxification processes. Furthermore, its interactions with cellular receptors suggest potential endocrine-disrupting effects, although more comprehensive studies are needed to fully understand these interactions .

Several compounds share structural similarities with 2,3,4-trichlorophenol. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2,4-DichlorophenolC₆H₄Cl₂OCommonly used as a herbicide; less toxic than 2,3,4-trichlorophenol.
2,5-DichlorophenolC₆H₄Cl₂OUsed in dye manufacturing; less studied for toxicity.
2,4,6-TrichlorophenolC₆H₃Cl₃OMore widely studied for carcinogenic effects; used in wood preservation.
2,3,4,5-TetrachlorophenolC₆H₂Cl₄OMore potent antimicrobial activity; higher toxicity profile.
2,3,4,6-TetrachlorophenolC₆H₂Cl₄OSimilar uses but often considered more hazardous due to increased chlorine content.

2,3,4-Trichlorophenol is unique due to its specific arrangement of chlorine substituents that influence its biological activity and chemical reactivity compared to other chlorinated phenols .

Physical Description

2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992)
WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR.

Color/Form

Solid crystals or flakes

XLogP3

3.5

Boiling Point

Sublimes (NTP, 1992)
252 °C

Flash Point

62 °C

Vapor Density

Relative vapor density (air = 1): 6.8

Density

1.7 at 25 °C (solid)
1.5 g/cm³

LogP

3.8 (LogP)
3.6

Odor

Strong disinfectant odor
Strong odor of phenol.

Melting Point

171 to 174 °F (NTP, 1992)
83.5 °C
57 °C (FP)
79-81 °C

UNII

8JWE1AV71F

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/

Pictograms

Irritant

Corrosive;Irritant

Impurities

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM.

Other CAS

15950-66-0
25167-82-2

Associated Chemicals

2,3,4-Trichlorophenol;15950-66-0
2,3,5-Trichlorophenol;933-78-8
3,4,6-Trichlorophenol;6358-15-2

Wikipedia

2,3,4-trichlorophenol

Methods of Manufacturing

... Prepared by direct chlorination or the hydrolysis of the higher chlorinated derivatives of benzene. /Trichlorophenols/

Analytic Laboratory Methods

CHLOROPHENOLIC POLLUTANTS DETERMINED BY HIGH PRESSURE LIQ CHROMATOGRAPHY. /CHLOROPHENOLIC POLLUTANTS/
[RENBERG L; ANAL CHEM 46: 359] IN WATER DETECTED BY GC/ECD, LIMIT OF DETECTION 1 NG/L; IN SOIL SAMPLE DETECTED BY GC/ECD, LIMIT OF DETECTION 0.1 UG/KG.
Determination in water: Methylene chloride extraction followed by gas chromatography with flame ionization or electron capture detection or gas chromatography plus mass spectrometry. /Trichlorophenols/
TRACE DETERMINATION OF PHENOLIC COMPOUNDS IN WATER BY REVERSED PHASE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION. 1 PPB LEVELS WERE DETECTED. /PHENOLIC COMPOUNDS/
For more Analytic Laboratory Methods (Complete) data for TRICHLOROPHENOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A METHOD IS DESCRIBED FOR THE CONFIRMATION OF CHLOROPHENOLS IN HUMAN URINE. HYDROLYZED URINE SAMPLES WERE ANALYZED BY GAS CHROMATOGRAPHY & LIQ CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION & RESULTS COMPARED. IT IS SENSITIVE FOR CHLOROPHENOLS AT LOW PPB RANGE. /CHLOROPHENOLS/
BLOOD SERUM FROM 58 FEMALES FROM DADE COUNTY, FL WERE ANALYZED FOR PRESENCE OF 2,4-DICHLOROPHENOL & OTHER PHENOLIC COMPOUNDS BY GLC. DRINKING WATER USAGE PATTERNS WERE MAINTAINED FOR 5 YR; 33 DRANK MUNICIPAL CHLORINATED WATER WHILE REMAINING GENERALLY USED NON-CHLORINATED WELL WATER. FAUCET SAMPLES FROM 12 OF THE CHLORINATED & 10 FROM NON-CHLORINATED DRINKING WATER SUPPLIES & 10 SAMPLES OF ADIPOSE TISSUE FROM AUTOPSIES WERE ALSO ANALYZED. NO 2,4-DICHLOROPHENOL WAS FOUND. TRICHLOROPHENOL WAS DETECTED IN WATER & BIOLOGICAL TISSUES.
A METHOD FOR THE DETECTION & CONFIRMATION OF TRACE AMOUNTS OF CHLOROPHENOL RESIDUES IN ENVIRONMENTAL & BIOLOGICAL SAMPLES BY QUADRUPOLE MASS SPECTROMETRY WITH SELECTED-ION MONITORING (SIM) IS DESCRIBED. USE OF SIM ELIMINATES BACKGROUND INTERFERENCE WHICH ALLOWS IDENTIFICATION OF CHLOROPHENOL RESIDUES IN HUMAN URINE. PHENOL CONCENTRATIONS AS LOW AS 1.0 PMOL/ML URINE GAVE PEAKS THAT WERE DISCERNIBLE BY SIM.

Dates

Modify: 2023-08-15

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